

Spectroscopic Profile of Ethyl 3-formylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-formylbenzoate

CAS No.: 33745-47-0

Cat. No.: B1337921

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Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for **ethyl 3-formylbenzoate** (C₁₀H₁₀O₃), a key intermediate in pharmaceutical and chemical synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The guide offers an in-depth interpretation of the spectra, elucidating the structural features of the molecule. Furthermore, it outlines generalized protocols for data acquisition and discusses the significance of the observed spectral characteristics, thereby serving as a vital resource for the characterization and utilization of this compound.

Introduction

Ethyl 3-formylbenzoate is a bifunctional organic compound containing both an ester and an aldehyde functional group. This unique structural arrangement makes it a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Accurate and thorough characterization of this intermediate is paramount to ensure the identity, purity, and quality of the final products. Spectroscopic techniques such as NMR, IR,

and MS are indispensable tools for this purpose, providing detailed information about the molecular structure and connectivity.

This guide presents a detailed examination of the ^1H NMR, ^{13}C NMR, IR, and MS data for **ethyl 3-formylbenzoate**. The interpretation of each spectrum is discussed in the context of the compound's molecular structure, providing a holistic understanding of its spectroscopic signature.

Molecular Structure

IUPAC Name: **ethyl 3-formylbenzoate**^[1] CAS Number: 33745-47-0^[1] Molecular Formula: $\text{C}_{10}\text{H}_{10}\text{O}_3$ ^[1] Molecular Weight: 178.18 g/mol ^[1]

Below is a 2D representation of the molecular structure of **ethyl 3-formylbenzoate**.

Caption: 2D Structure of **Ethyl 3-formylbenzoate**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ^1H and ^{13}C NMR spectra provide valuable information about the chemical environment of the nuclei.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **ethyl 3-formylbenzoate** is characterized by signals corresponding to the aromatic protons and the protons of the ethyl group.

Table 1: ^1H NMR Peak Assignments for **Ethyl 3-formylbenzoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
10.1	s	1H	Aldehyde (-CHO)
8.4	s	1H	Aromatic (H-2)
8.2	d	1H	Aromatic (H-4)
8.0	d	1H	Aromatic (H-6)
7.6	t	1H	Aromatic (H-5)
4.4	q	2H	Methylene (-OCH ₂ CH ₃)
1.4	t	3H	Methyl (-OCH ₂ CH ₃)

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

Interpretation:

- Aldehyde Proton (10.1 ppm): The downfield singlet at approximately 10.1 ppm is characteristic of an aldehyde proton. Its deshielded nature is due to the electron-withdrawing effect of the carbonyl group and its position in the anisotropic field of the benzene ring.
- Aromatic Protons (7.6 - 8.4 ppm): The four protons on the benzene ring appear in the aromatic region. The substitution pattern (1,3-disubstituted) leads to a complex splitting pattern. The proton at position 2 (between the two substituents) is the most deshielded and appears as a singlet. The protons at positions 4 and 6 are doublets, and the proton at position 5 is a triplet due to coupling with its neighbors.
- Ethyl Group Protons (1.4 and 4.4 ppm): The ethyl ester group gives rise to a quartet at around 4.4 ppm, corresponding to the methylene protons (-OCH₂-), which are coupled to the three methyl protons. The methyl protons (-CH₃) appear as a triplet at approximately 1.4 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: ^{13}C NMR Peak Assignments for **Ethyl 3-formylbenzoate**

Chemical Shift (δ) ppm	Assignment
191.8	Aldehyde Carbonyl (C=O)
165.5	Ester Carbonyl (C=O)
137.2	Aromatic (C-3)
134.8	Aromatic (C-1)
133.5	Aromatic (C-5)
130.3	Aromatic (C-6)
129.5	Aromatic (C-4)
129.1	Aromatic (C-2)
61.5	Methylene (-OCH ₂)
14.3	Methyl (-CH ₃)

Note: These are typical chemical shift values and may vary slightly.

Interpretation:

- Carbonyl Carbons (191.8 and 165.5 ppm): Two distinct signals are observed in the downfield region, corresponding to the two carbonyl carbons. The aldehyde carbonyl carbon is significantly more deshielded (around 191.8 ppm) than the ester carbonyl carbon (around 165.5 ppm).
- Aromatic Carbons (129.1 - 137.2 ppm): The six aromatic carbons give rise to six distinct signals, confirming the disubstituted nature of the benzene ring. The carbons directly attached to the electron-withdrawing substituents (C-1 and C-3) are the most deshielded.

- Ethyl Group Carbons (61.5 and 14.3 ppm): The methylene carbon of the ethyl group appears at approximately 61.5 ppm, while the methyl carbon is observed at around 14.3 ppm.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 10-20 mg of **ethyl 3-formylbenzoate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters: 32-64 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.
- Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the ^1H NMR signals and pick the peaks for both ^1H and ^{13}C spectra.

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Absorption Bands for **Ethyl 3-formylbenzoate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2980, ~2870	Medium	Aliphatic C-H stretch
~2820, ~2720	Weak	Aldehyde C-H stretch (Fermi doublet)
~1720	Strong	Ester C=O stretch
~1700	Strong	Aldehyde C=O stretch
~1600, ~1480	Medium	Aromatic C=C stretch
~1280, ~1100	Strong	Ester C-O stretch

Interpretation:

- **C-H Stretching:** The spectrum shows characteristic C-H stretching vibrations for aromatic (~3050 cm⁻¹) and aliphatic (~2980, ~2870 cm⁻¹) protons. The weak bands around 2820 and 2720 cm⁻¹ are indicative of the aldehyde C-H stretch, often appearing as a Fermi doublet.
- **Carbonyl Stretching:** Two strong absorption bands are observed in the carbonyl region. The band at approximately 1720 cm⁻¹ is assigned to the ester carbonyl group, while the band around 1700 cm⁻¹ corresponds to the aldehyde carbonyl. The conjugation with the aromatic ring slightly lowers their frequencies compared to their non-conjugated counterparts.^[2]
- **Aromatic C=C Stretching:** The absorptions around 1600 and 1480 cm⁻¹ are due to the carbon-carbon stretching vibrations within the aromatic ring.
- **C-O Stretching:** The strong bands in the fingerprint region, around 1280 and 1100 cm⁻¹, are characteristic of the C-O stretching vibrations of the ester group.^[2]

Experimental Protocol: IR Data Acquisition (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

- **Sample Application:** Place a small amount of liquid **ethyl 3-formylbenzoate** directly onto the ATR crystal.
- **Data Collection:** Lower the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

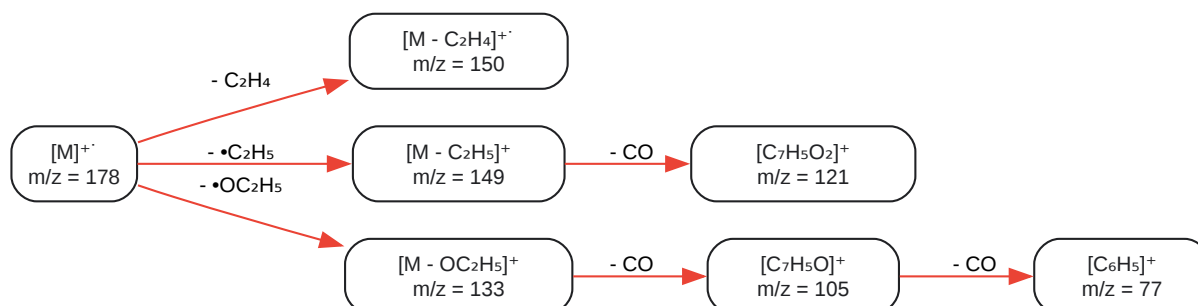
Table 4: Key Mass Spectrometry Fragments for **Ethyl 3-formylbenzoate**

m/z	Relative Intensity	Proposed Fragment
178	Moderate	[M] ⁺ (Molecular Ion)
150	High	[M - C ₂ H ₄] ⁺
149	High	[M - C ₂ H ₅] ⁺
133	Moderate	[M - OC ₂ H ₅] ⁺
121	Moderate	[C ₇ H ₅ O ₂] ⁺
105	Low	[C ₇ H ₅ O] ⁺
77	Low	[C ₆ H ₅] ⁺

Interpretation:

- **Molecular Ion Peak ([M]⁺):** The molecular ion peak is observed at an m/z of 178, which corresponds to the molecular weight of **ethyl 3-formylbenzoate**.

- Major Fragmentation Pathways:
 - Loss of Ethylene (m/z 150): A prominent peak at m/z 150 results from a McLafferty-type rearrangement involving the loss of an ethylene molecule (C₂H₄) from the ethyl ester group.
 - Loss of Ethyl Radical (m/z 149): The peak at m/z 149 is due to the loss of an ethyl radical (•C₂H₅).
 - Loss of Ethoxy Radical (m/z 133): The fragment at m/z 133 corresponds to the loss of an ethoxy radical (•OC₂H₅), forming a benzoyl cation.
 - Further Fragmentation: The subsequent loss of CO from the fragment at m/z 149 can lead to the ion at m/z 121. The fragment at m/z 105 can be formed by the loss of CO from the benzoyl cation (m/z 133). The peak at m/z 77 is characteristic of a phenyl cation.



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Caption: Proposed mass spectrometry fragmentation pathway for **ethyl 3-formylbenzoate**.

Experimental Protocol: GC-MS Data Acquisition

- Sample Preparation: Prepare a dilute solution of **ethyl 3-formylbenzoate** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- GC Method:
 - Injector: Set the injector temperature to 250 °C.

- Column: Use a suitable capillary column (e.g., DB-5ms).
- Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C.
- Carrier Gas: Use helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Source Temperature: Set to 230 °C.
 - Quadrupole Temperature: Set to 150 °C.
- Data Analysis: Identify the peak corresponding to **ethyl 3-formylbenzoate** in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum.

Safety and Handling

Ethyl 3-formylbenzoate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood. It may cause skin and serious eye irritation, and may also cause respiratory irritation. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of **ethyl 3-formylbenzoate**. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, while the IR spectrum identifies the key functional groups. Mass spectrometry provides the molecular weight and valuable information about the fragmentation patterns. This collection of data serves as a reliable reference for scientists and researchers working with this compound, ensuring its correct identification and use in synthetic applications.

References

- PubChem. **Ethyl 3-formylbenzoate**. National Center for Biotechnology Information. [[Link](#)]
- UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [[Link](#)]

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